3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a substituted phenyl ring at the 4-position and methyl ester groups at the 3- and 5-positions. The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, particularly in cardiovascular therapeutics, due to its calcium channel-blocking activity . Key structural features of this compound include:
- 3,4-Dimethoxyphenyl substituent: Provides electron-donating methoxy groups, influencing electronic distribution and binding interactions.
- Trimethyl substitution at positions 1, 2, and 6: Enhances steric effects and may modulate ring puckering dynamics, as described by Cremer and Pople’s coordinates for monocyclic systems .
- Dimethyl ester groups: Compared to bulkier esters (e.g., diethyl or diisopropyl), these may improve solubility and metabolic stability.
Crystallographic studies (e.g., via SHELX software ) and structure validation protocols (e.g., Spek’s methods ) have been critical in confirming its conformation and stereoelectronic properties.
Properties
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-11-16(19(22)26-6)18(17(20(23)27-7)12(2)21(11)3)13-8-9-14(24-4)15(10-13)25-5/h8-10,18H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZKLNJTMNKTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with acetoacetic ester in the presence of ammonia or an amine catalyst. This reaction forms the dihydropyridine ring structure, which is then further modified by introducing methyl groups through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on ion channels, receptors, or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among 1,4-DHP Derivatives
Key Observations :
- Aryl Group Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to nitro (e.g., nifedipine) or single methoxy substituents. This may improve redox stability or receptor affinity .
- Ester Group Size : Dimethyl esters (target compound) likely offer faster metabolic clearance than diethyl or diisopropyl esters, which could prolong half-life but reduce bioavailability .
- Trimethyl vs.
Pharmacological Activity
- Nifedipine Analogues : Compounds with 3-nitrophenyl groups (e.g., nifedipine) exhibit potent vasodilation but may cause reflex tachycardia. The target compound’s 3,4-dimethoxyphenyl group could mitigate this by altering voltage-dependent binding .
- Pyrazole-Modified DHPs : Derivatives like those in show expanded activity (e.g., antimicrobial) due to heterocyclic additions, which the target compound lacks.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
